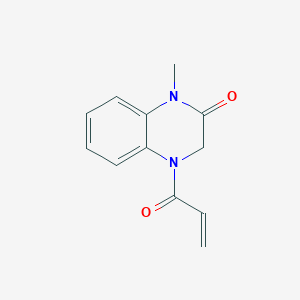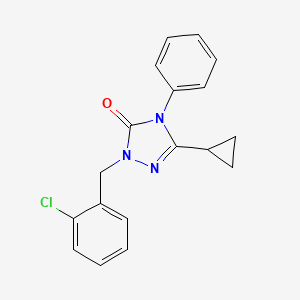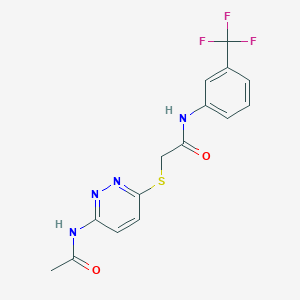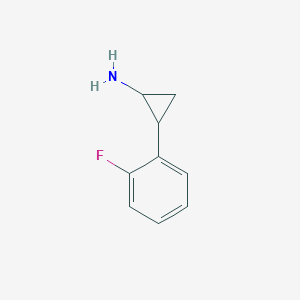
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide" is a novel heterocyclic compound that appears to be related to a class of compounds with potential biological activities. The related compounds have been synthesized and characterized for their potential as lipase and α-glucosidase inhibitors, as well as for their anticancer properties against various human leukemic cell lines .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the use of starting compounds such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which undergoes further chemical transformations to yield a variety of derivatives. These derivatives are obtained through processes like cyclization, aminomethylation, and the introduction of different functional groups to the core structure . The synthesis is characterized by techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed, revealing specific orientations between different rings in the molecules. For instance, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, which could influence the compound's biological activity . Intermolecular interactions, such as C—H⋯O interactions, can lead to the formation of chains in the crystal structure, which may affect the compound's stability and reactivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for determining their final structure and potential biological activity. Cyclization reactions are common in forming the core heterocyclic structure, while aminomethylation is used to introduce nitrogen-containing side chains. These reactions are carefully controlled to achieve the desired substitution patterns and to ensure the formation of the correct isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through various spectroscopic and analytical techniques. The IR spectra provide information on the functional groups present, while NMR spectroscopy offers insights into the molecular structure and the environment of specific atoms within the molecule. Elemental analysis and mass spectral studies help confirm the molecular formula and the presence of specific elements and isotopes . These properties are essential for understanding the compound's stability, solubility, and reactivity, which are important for its potential use as a therapeutic agent.
科学的研究の応用
Synthesis and Characterization
The chemical compound is related to a broader class of compounds that include substituted 1,3,4-oxadiazole and acetamide derivatives. These compounds are synthesized through various chemical processes, involving the conversion of aromatic acids into corresponding esters, hydrazides, and finally into oxadiazole-thiols. Such processes often use reagents like N,N-dimethyl formamide (DMF) and sodium hydride (NaH) for the final steps. The structural confirmation of these synthesized compounds relies on spectroscopic methods such as (1)H-NMR, IR, and mass spectral data (Rehman et al., 2013).
Biological Screening
These compounds have been subjected to biological screenings to assess their efficacy against various enzymes and microorganisms. For instance, derivatives have been tested for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing relative activity, especially against AChE (Rehman et al., 2013). Another study synthesized novel heterocyclic compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which were then tested for their lipase and α-glucosidase inhibition, finding compounds with significant inhibitory activities (Bekircan et al., 2015).
Antimicrobial Activity
Further research into related compounds has demonstrated antimicrobial properties. For example, rhodanine-3-acetic acid derivatives have shown activity against a panel of bacteria, mycobacteria, and fungi, with specific compounds demonstrating high activity against Mycobacterium tuberculosis (Krátký et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Additionally, the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs have been studied. This research indicates that these compounds show good light harvesting efficiency and could potentially be used as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies suggest that some of these compounds exhibit promising binding affinities, indicating potential therapeutic applications (Mary et al., 2020).
特性
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-15-11-16(2)30(14-21(31)27-13-18-7-4-5-10-20(18)33-3)25(32)22(15)24-28-23(29-34-24)17-8-6-9-19(26)12-17/h4-12H,13-14H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBRCHXEEGJRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)